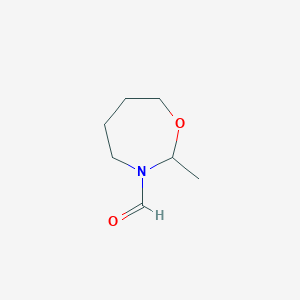
2-Methyl-1,3-oxazepane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,3-oxazepane-3-carbaldehyde is a highly reactive and versatile compound used in various scientific research applications. It is a heterocyclic organic compound with the molecular formula C7H11NO2. The compound is commonly referred to as MOC and is synthesized through various methods, including the reaction of 2-methyl-3-oxazepanone with formaldehyde. MOC has a wide range of applications in scientific research, including as a reagent for the synthesis of other compounds, as a starting material for the production of drugs, and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,3-oxazepane-3-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in organic reactions, reacting with electrophiles to form new compounds. MOC is also known to be highly reactive, making it useful in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Methyl-1,3-oxazepane-3-carbaldehyde. However, it is known to have sedative and anxiolytic effects, making it useful in the production of drugs for the treatment of anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1,3-oxazepane-3-carbaldehyde has several advantages and limitations for lab experiments. Its high reactivity makes it useful in various organic reactions, and its sedative and anxiolytic effects make it useful in the production of drugs. However, its high reactivity can also make it difficult to handle and store, and it can be hazardous if not handled properly.
Direcciones Futuras
There are several future directions for the use of 2-Methyl-1,3-oxazepane-3-carbaldehyde in scientific research. One potential direction is the synthesis of new compounds for use in drug development. MOC could also be used as a catalyst in new organic reactions, leading to the development of new synthetic methods. Additionally, further research into the mechanism of action of MOC could lead to a better understanding of its reactivity and potential uses in scientific research.
Métodos De Síntesis
2-Methyl-1,3-oxazepane-3-carbaldehyde is synthesized through various methods, including the reaction of 2-methyl-3-oxazepanone with formaldehyde in the presence of a catalyst. The reaction results in the formation of MOC as the main product. Other methods of synthesis include the reaction of 2-methyl-3-oxazepanone with paraformaldehyde or the reaction of 2-methyl-3-oxazepanone with formaldehyde in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
2-Methyl-1,3-oxazepane-3-carbaldehyde has various scientific research applications, including as a reagent for the synthesis of other compounds. It is used as a starting material for the production of drugs, including antihistamines, anxiolytics, and sedatives. MOC is also used as a catalyst in organic reactions, including the synthesis of heterocyclic compounds and the oxidation of alcohols.
Propiedades
Número CAS |
174656-72-5 |
|---|---|
Nombre del producto |
2-Methyl-1,3-oxazepane-3-carbaldehyde |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
2-methyl-1,3-oxazepane-3-carbaldehyde |
InChI |
InChI=1S/C7H13NO2/c1-7-8(6-9)4-2-3-5-10-7/h6-7H,2-5H2,1H3 |
Clave InChI |
DSNWFZIJFGFGPC-UHFFFAOYSA-N |
SMILES |
CC1N(CCCCO1)C=O |
SMILES canónico |
CC1N(CCCCO1)C=O |
Sinónimos |
1,3-Oxazepine-3(2H)-carboxaldehyde, tetrahydro-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
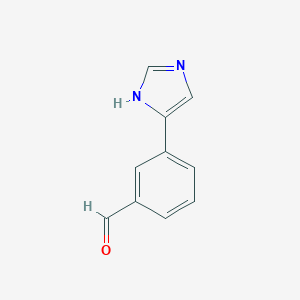
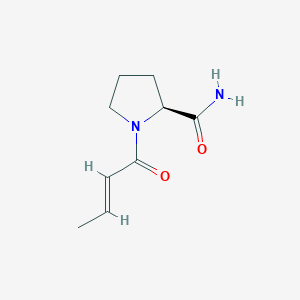
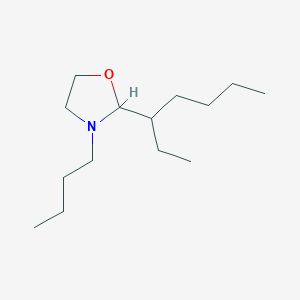
![3-Chloro-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B68493.png)
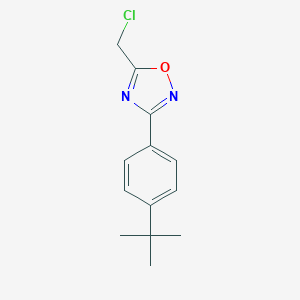
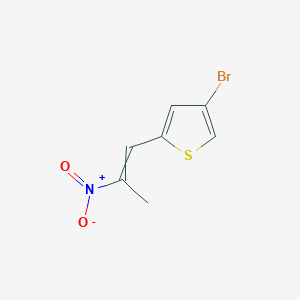
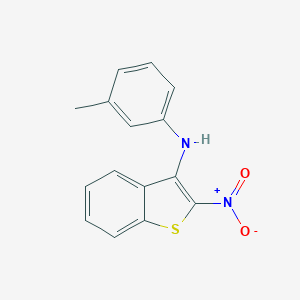
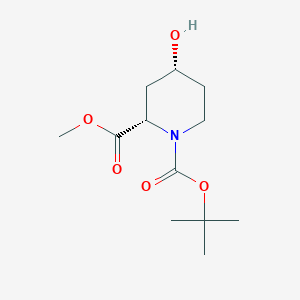
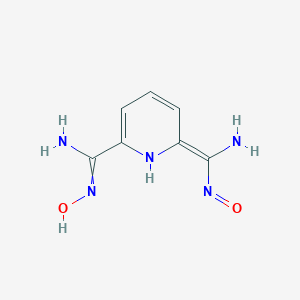
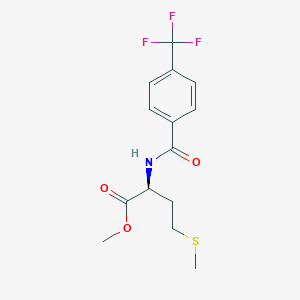
![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)
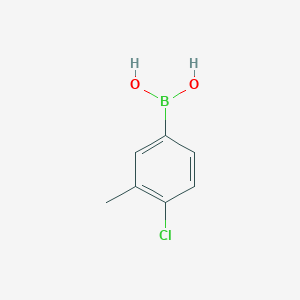
![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)